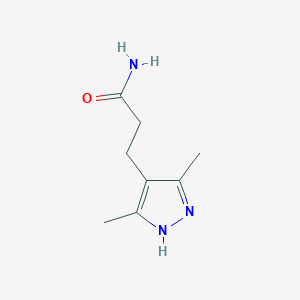

3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide

Description

3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanamide (IUPAC name: propanamide substituted at position 3 with a 3,5-dimethyl-1H-pyrazol-4-yl group) is a pyrazole-containing compound with the molecular formula C₉H₁₄N₃O and a molecular weight of 188.23 g/mol . Its structure features a pyrazole ring substituted with methyl groups at positions 3 and 5, linked to a propanamide chain. This compound has been studied for its crystallographic properties, with its structure resolved via single-crystal X-ray diffraction using the SHELX refinement suite . The amide functional group and pyrazole heterocycle make it a candidate for applications in medicinal chemistry, particularly in hydrogen-bonding interactions and metal coordination .

Propriétés

IUPAC Name |

3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-5-7(3-4-8(9)12)6(2)11-10-5/h3-4H2,1-2H3,(H2,9,12)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXPSQJQWECDPJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Starting Materials

- 3,5-Dimethylpyrazole

- Acrylamide

- Sodium hydroxide (as catalyst/base)

- N,N-Dimethylformamide (DMF) as solvent

Reaction Conditions and Steps

A representative synthetic route reported involves the following steps:

Preparation of Reaction Mixture:

- 3,5-Dimethylpyrazole (40 mmol) is mixed with sodium hydroxide (5 mmol) in N,N-dimethylformamide (DMF, 100 mL).

- The mixture is stirred and heated to 373 K (approximately 100 °C).

-

- A solution of acrylamide (40 mmol) in DMF (20 mL) is added dropwise to the heated reaction mixture over a period to ensure controlled reaction kinetics.

-

- The reaction mixture is maintained at 373 K for 6 hours to allow for the nucleophilic addition of the pyrazole nitrogen to the acrylamide double bond, forming the propanamide linkage.

-

- After completion, the reaction is cooled.

- The mixture is filtered to remove any insoluble impurities.

- DMF is removed by vacuum distillation to isolate the crude product.

-

- The crude product is recrystallized from ethanol to yield analytically pure 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide as colorless single crystals suitable for structural analysis.

Yield and Characterization

- Yield: Approximately 54.7% based on starting materials.

- Elemental analysis confirms the composition consistent with C8H13N3O.

- The crystalline product shows characteristic hydrogen bonding in the solid state, as confirmed by X-ray crystallography.

Reaction Mechanism Insights

The reaction mechanism involves the nucleophilic attack of the pyrazole nitrogen on the electrophilic β-carbon of the acrylamide double bond, followed by proton transfers and stabilization to form the amide linkage. Sodium hydroxide acts as a base catalyst to deprotonate the pyrazole, increasing its nucleophilicity.

Data Table: Summary of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 3,5-Dimethylpyrazole (40 mmol) |

| Electrophile | Acrylamide (40 mmol) |

| Catalyst/Base | Sodium hydroxide (5 mmol) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Reaction Temperature | 373 K (100 °C) |

| Reaction Time | 6 hours |

| Workup | Filtration, vacuum distillation |

| Purification Method | Recrystallization from ethanol |

| Yield | 54.7% |

| Product Form | Colorless single crystals |

| Characterization Techniques | Elemental analysis, X-ray crystallography |

Structural and Crystallographic Findings

X-ray crystallographic studies reveal that the molecules of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide form a three-dimensional network stabilized by intermolecular hydrogen bonds, including N—H⋯N and N—H⋯O interactions, as well as weaker C—H⋯O bonds. These interactions contribute to the stability and crystalline nature of the compound.

Alternative Synthetic Routes and Derivatives

While the above method is a direct and efficient approach, other synthetic strategies may involve:

- Formation of substituted pyrazole rings via cyclization reactions followed by amidation.

- Coupling of pyrazole derivatives with activated carboxylic acid derivatives or acid chlorides to form the propanamide linkage.

- Use of continuous flow reactors and automated platforms in industrial settings to improve reaction efficiency and yield.

Derivatives such as 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide demonstrate more complex multi-step syntheses involving heterocyclic ring formation and coupling, underscoring the versatility of the pyrazole scaffold in medicinal chemistry.

Research Findings and Applications

The preparation method described provides a reproducible route to obtain pure 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide, which serves as a key intermediate or lead compound in drug discovery. Its structural features enable interactions with biological targets, making it relevant for anticancer, antibacterial, and antioxidant research.

Analyse Des Réactions Chimiques

Types of Reactions: 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to amines.

Substitution: Substitution reactions can occur at the pyrazole ring, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.

Substitution: Various electrophiles and nucleophiles can be used to achieve substitution reactions.

Major Products Formed:

Oxidation Products: Carboxylic acids and their derivatives.

Reduction Products: Amines and other reduced forms.

Substitution Products: Substituted pyrazoles with different functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research indicates that 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide exhibits significant potential as an anticancer agent. It has been shown to inhibit specific enzymes involved in cancer cell proliferation, making it a candidate for drug development targeting cancer pathways. For instance, studies have demonstrated its ability to reduce mTORC1 activity, which is crucial for cell growth and survival in cancer cells.

Anti-inflammatory and Antimicrobial Properties

In addition to its anticancer effects, derivatives of pyrazole compounds, including 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide, have been investigated for their anti-inflammatory and antimicrobial properties. These activities make the compound valuable in pharmacological applications aimed at treating various inflammatory conditions and infections.

Synthesis and Industrial Applications

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide typically involves multi-step organic reactions. A common synthetic route includes the reaction of 3,5-dimethylpyrazole with propanoyl chloride or similar reagents under controlled conditions.

Industrial Production

In industrial settings, optimizing synthetic routes for yield and purity is crucial. Techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) are employed to enhance production efficiency.

Case Study 1: Anticancer Research

A study focused on the efficacy of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide against various cancer cell lines demonstrated a significant reduction in cell viability at specific concentrations. The compound's ability to inhibit mTORC1 was highlighted as a key mechanism contributing to its anticancer properties.

Case Study 2: Anti-inflammatory Activity

In another investigation, derivatives of the compound were tested for their anti-inflammatory effects using animal models. Results indicated a marked decrease in inflammatory markers following treatment with the pyrazole derivative, suggesting potential therapeutic applications in inflammatory diseases.

Mécanisme D'action

The mechanism by which 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, modulating biological processes by binding to active sites or allosteric sites on enzymes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Pyrazole derivatives are widely explored due to their structural versatility and bioactivity. Below is a comparative analysis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide with structurally related compounds:

4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide (Compound 27)

- Molecular Formula : C₁₉H₂₂ClN₅O₃S

- Functional Groups : Pyrazole, sulfonamide, urea.

- Key Features: A sulfonamide group enhances solubility in polar solvents compared to the amide group in the target compound. Melting point: 138–142°C (higher than many pyrazole-amides due to increased molecular rigidity) .

3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N′-[(E)-(3-ethoxy-2-hydroxyphenyl)methylene]propanehydrazide

- Molecular Formula : C₁₈H₂₂N₄O₃

- Functional Groups: Hydrazide, phenolic hydroxyl, ether.

- The 3-ethoxy-2-hydroxyphenyl substituent introduces additional hydrogen-bonding and π-π stacking capabilities .

2-[3-(3,5-Dimethyl-1H-pyrazol-4-yl)adamantan-1-yl]acetic acid

- Molecular Formula : C₁₄H₂₀N₄O₂

- Functional Groups : Carboxylic acid, adamantane.

- Key Features :

3-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]propanoic acid

- Molecular Formula : C₁₄H₁₆N₂O₂

- Functional Groups : Carboxylic acid, pyrazole.

- Lower molecular weight (244.29 g/mol) compared to the target compound’s derivatives with bulky substituents .

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings

- Crystallography : The target compound’s crystal structure reveals intermolecular N-H···O hydrogen bonds between the amide group and pyrazole N atoms, stabilizing the lattice . This contrasts with sulfonamide derivatives (e.g., Compound 27), where S=O···H-N interactions dominate .

- Reactivity : The amide group in the target compound is less reactive toward nucleophiles compared to the hydrazide group in C₁₈H₂₂N₄O₃ , which undergoes condensation reactions with aldehydes .

- Biological Relevance : Pyrazole-amides exhibit moderate antimicrobial activity, but derivatives with sulfonamide or carboxylic acid groups (e.g., Compound 27 , C₁₄H₁₆N₂O₂ ) show enhanced efficacy due to improved membrane permeability.

Activité Biologique

3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

The molecular formula of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide is , with a molecular weight of approximately 169.21 g/mol. The compound features a pyrazole ring, which is known for its diverse biological properties.

The biological activity of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide is primarily attributed to its interaction with specific molecular targets within biological systems. The pyrazole moiety can influence various biochemical pathways by acting as an enzyme inhibitor or modulator of receptor activity. For instance, studies indicate that it may inhibit certain enzymes involved in inflammatory responses or cancer cell proliferation, leading to potential therapeutic effects in these areas .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide. For example:

- In vitro studies : The compound has shown cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). The half-maximal inhibitory concentration (IC50) values for these cell lines were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 3.79 |

| SF-268 | 12.50 |

| NCI-H460 | 42.30 |

These results suggest that the compound could be a promising candidate for further development as an anticancer agent .

Anti-inflammatory Effects

The pyrazole derivatives are also being investigated for their anti-inflammatory properties. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This action could make the compound beneficial in treating conditions characterized by inflammation .

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety profile of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide:

- Study on Cytotoxicity : A study assessed the cytotoxic effects of various pyrazole derivatives on human cancer cell lines. The results indicated that compounds similar to 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents .

- Molecular Docking Studies : Computational studies have demonstrated that this compound can effectively bind to target proteins involved in cancer progression, suggesting a mechanism through which it may exert its anticancer effects .

Applications

The potential applications of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide extend beyond oncology:

- Pharmaceutical Development : Due to its biological activities, this compound is being explored as a lead compound for developing new anti-inflammatory and anticancer drugs.

- Research Tool : It serves as a valuable probe in biochemical assays to study enzyme inhibition and receptor interactions.

Q & A

Q. What are the standard synthetic routes for 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling pyrazole derivatives with propanamide precursors. Key steps include:

- Reaction Conditions :

- Reflux : Traditional heating under reflux with solvents like dichloromethane or 1,4-dioxane ().

- Microwave-Assisted Synthesis : Enhances reaction rates and yields (e.g., 20–30% faster) by reducing side reactions ().

- Purification : Column chromatography (ethyl acetate/hexane, 1:4) or recrystallization from 2-propanol improves purity ().

Q. Optimization Tips :

- Use triethylamine as a base to neutralize acidic byproducts ().

- Monitor reaction progress via TLC or HPLC to minimize over-reaction.

Q. Table 1: Comparative Synthesis Conditions

| Method | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Reflux | 1,4-Dioxane | 80–100°C | 65–75 | |

| Microwave | DCM | 120°C | 85–90 | |

| Low-Temperature | Ether | –20°C | 50–60 |

Q. How is the molecular structure of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide confirmed?

Methodological Answer: Structural confirmation employs:

- X-ray Crystallography : Resolves bond lengths, angles, and crystal packing (e.g., C–N bond: 1.34 Å) ().

- Spectroscopy :

- 1H/13C NMR : Peaks at δ 2.25 ppm (CH3 on pyrazole) and δ 170 ppm (amide carbonyl) ().

- Mass Spectrometry : Molecular ion peak at m/z 181.2 (calculated for C9H15N3O) ().

- InChI/SMILES : Canonical SMILES:

CC1=CC(=NN1C(C)C(=O)N)C().

Q. Table 2: Key Spectroscopic Data

| Technique | Key Signals | Assignment |

|---|---|---|

| 1H NMR (CDCl3) | δ 2.25 (s, 6H) | Pyrazole CH3 groups |

| 13C NMR | δ 170.1 | Amide carbonyl |

| FT-IR | 1650 cm⁻¹ (C=O stretch) | Amide functional group |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies often arise from:

- Assay Variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or assay protocols ().

- Structural Derivatives : Activity shifts due to substituents (e.g., chloro vs. methyl groups) ().

Q. Strategies :

- Dose-Response Curves : Establish EC50/IC50 values across multiple replicates.

- Molecular Docking : Compare binding affinities to target proteins (e.g., kinase inhibitors) using software like AutoDock ().

- Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., Huang et al., 2012) to identify trends ().

Q. What computational methods support structure-activity relationship (SAR) studies for pyrazole-propanamide derivatives?

Methodological Answer:

- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict bioavailability ().

- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., pyrazole N1 for electrophilic substitution) ().

- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess stability ().

Q. Example Workflow :

Generate derivative libraries using combinatorial chemistry tools (e.g., RDKit).

Validate docking poses with cryo-EM or crystallography data ().

Q. How can researchers design experiments to evaluate the compound’s pharmacokinetic (PK) properties?

Methodological Answer:

- In Vitro Assays :

- Plasma Stability : Incubate with human plasma (37°C, 24h) and quantify degradation via LC-MS ().

- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorometric kits.

- In Silico Prediction : Tools like SwissADME estimate absorption (%HIA >80%) and BBB permeability ().

Q. Critical Parameters :

- Lipophilicity : Optimal logP ~2.5 for membrane permeability ().

- Half-Life : Adjust via prodrug strategies (e.g., esterification of the amide group) ().

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

- Process Chemistry : Replace hazardous reagents (e.g., diazomethane) with safer alternatives (e.g., trimethylsilyl diazomethane) ().

- Continuous Flow Systems : Improve reproducibility and reduce reaction time (e.g., 2h vs. 48h for low-temperature reactions) ().

- Quality Control : Implement in-line PAT (Process Analytical Technology) for real-time monitoring ().

Q. How do structural modifications influence the compound’s mechanism of action in cancer research?

Methodological Answer:

- Pyrazole Substituents :

- 3,5-Dimethyl groups enhance steric hindrance, reducing off-target binding ().

- Chloro derivatives (e.g., 2-chloroacetamide analogs) increase electrophilicity for covalent inhibition ().

- Amide Linkers : Rigidify the structure to improve target selectivity (e.g., kinase inhibitors) ().

Q. Validation :

- Kinase Profiling : Screen against a panel of 100+ kinases to identify selectivity ().

- Apoptosis Assays : Measure caspase-3/7 activation in treated vs. control cells ().

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s solubility and formulation stability?

Methodological Answer:

- Solubility Enhancement :

- Use co-solvents (e.g., PEG-400) or cyclodextrin complexes ().

- Measure pH-dependent solubility (e.g., 0.1 mg/mL at pH 7.4 vs. 5.0) ().

- Stability Studies :

- Accelerated stability testing (40°C/75% RH, 6 months) with HPLC quantification ().

- Identify degradation products via HRMS and adjust storage conditions (e.g., inert atmosphere) ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.